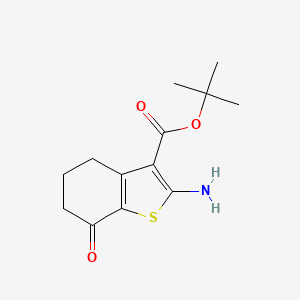![molecular formula C19H16F2N2O4 B2477667 [2-[N-(cyanomethyl)anilino]-2-oxoethyl] 2-[4-(difluoromethoxy)phenyl]acetate CAS No. 1099790-32-5](/img/structure/B2477667.png)
[2-[N-(cyanomethyl)anilino]-2-oxoethyl] 2-[4-(difluoromethoxy)phenyl]acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound contains several functional groups including an aniline group (anilino), a cyanomethyl group, an ester group (acetate), and a difluoromethoxy group attached to a phenyl ring. These functional groups could potentially give the compound a variety of chemical properties and reactivities .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of these functional groups around the phenyl rings. The presence of the electron-donating methoxy group and the electron-withdrawing cyanomethyl group could potentially influence the electronic distribution and reactivity of the molecule .Chemical Reactions Analysis
The chemical reactivity of this compound would likely be influenced by the functional groups present. For example, the aniline group could undergo reactions typical of amines, such as acylation or alkylation. The ester group could undergo hydrolysis or reduction reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure and the functional groups present. For example, the presence of polar functional groups like the ester and the aniline could make the compound polar and potentially soluble in polar solvents .Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
Research in the field of organic synthesis has explored the development of novel fluorinated compounds due to their unique chemical properties and potential applications in various industries. For instance, a study by Yavari, Nasiri, and Djahaniani (2005) demonstrates the synthesis of fluorinated dialkyl 1‐Aryl‐4‐alkoxy‐5‐oxo‐2,5‐dihydro‐1H‐pyrrole‐2,3‐dicarboxylates through a multistep reaction involving alkyl 2-(2-fluoro-anilino)-2-oxo-acetates. This process showcases the complex reactions possible with fluorinated aniline derivatives, which might share similarities with the compound of interest due to the presence of fluorinated phenyl groups and anilino moieties (Yavari, Nasiri, & Djahaniani, 2005).
Photochemical Behavior and Charge Transfer
The study of photochemical behavior and intramolecular charge transfer in N-aryl-substituted compounds has revealed significant insights into their electronic properties. Research by Yang et al. (2004) investigated the substituent-dependent photoinduced intramolecular charge transfer in trans-4-(N-arylamino)stilbenes. The findings highlight how the photochemical properties of these compounds can vary based on the substituents attached to the aryl group, potentially relevant to the study of compounds like "[2-[N-(cyanomethyl)anilino]-2-oxoethyl] 2-[4-(difluoromethoxy)phenyl]acetate" which contains anilino groups (Yang et al., 2004).
Catalytic Applications and Reactivity
The catalytic applications and reactivity of complex organic molecules, including those containing aniline derivatives, are of significant interest in synthetic chemistry. A study by Kurosu et al. (2012) on the selective esterifications of primary alcohols in a water-containing solvent using Oxyma and its derivatives highlights innovative approaches to esterification reactions. This research may provide insights into the reactivity of compounds with similar functional groups or structural elements (Kurosu et al., 2012).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
[2-[N-(cyanomethyl)anilino]-2-oxoethyl] 2-[4-(difluoromethoxy)phenyl]acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16F2N2O4/c20-19(21)27-16-8-6-14(7-9-16)12-18(25)26-13-17(24)23(11-10-22)15-4-2-1-3-5-15/h1-9,19H,11-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDANYYLPTSTYIO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N(CC#N)C(=O)COC(=O)CC2=CC=C(C=C2)OC(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16F2N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[(Cyanomethyl)(phenyl)carbamoyl]methyl 2-[4-(difluoromethoxy)phenyl]acetate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[(2-methylbenzyl)thio]-1-phenylpyrazin-2(1H)-one](/img/structure/B2477584.png)
![2-[3-(anilinomethyl)-6,7-dimethoxy-2-oxoquinolin-1(2H)-yl]-N-1,3-benzodioxol-5-ylacetamide](/img/structure/B2477585.png)
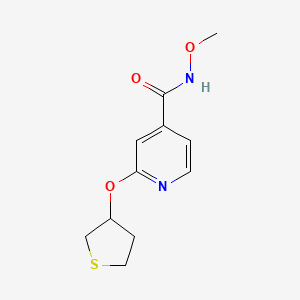
![2-(4-ethoxyphenyl)-N-(8H-indeno[1,2-d]thiazol-2-yl)acetamide](/img/structure/B2477588.png)
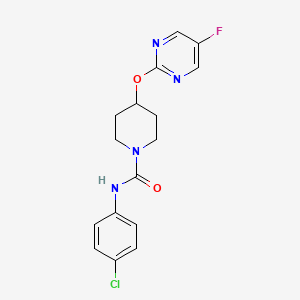
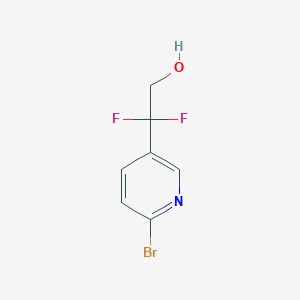
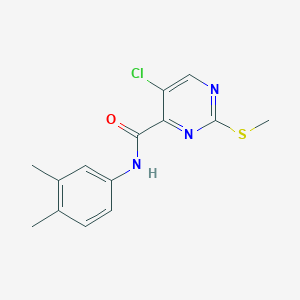
![7-(2,5-dimethoxyphenyl)-6-(thiophen-2-yl)-7,12-dihydro-6H-chromeno[4,3-d][1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2477593.png)
![3-((4-nitrobenzyl)thio)-5-propyl-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one](/img/structure/B2477595.png)
![5-Thia-6-azaspiro[2.4]heptane 5,5-dioxide](/img/structure/B2477598.png)
![7-[6-(4-cyclohexylpiperazin-1-yl)-6-oxohexyl]-6-thioxo-6,7-dihydro[1,3]dioxolo[4,5-g]quinazolin-8(5H)-one](/img/structure/B2477599.png)
![4-[(3-Nitrobenzyl)amino]-4-oxobutanoic acid](/img/structure/B2477601.png)
![1-ethyl-6-(2-furylmethyl)-3-methyl-5-[(4-methylbenzyl)sulfanyl]-1,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one](/img/structure/B2477602.png)
